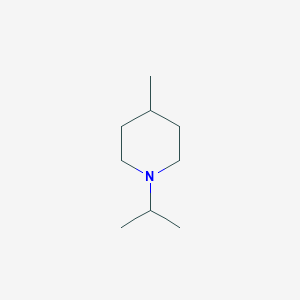

1-Isopropyl-4-methylpiperidine

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry in Research

The history of piperidine chemistry is intrinsically linked to the study of natural products. The compound itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper. atamanchemicals.comwikipedia.org This discovery marked the beginning of extensive research into the chemistry of piperidine and its derivatives. Throughout the 19th and early 20th centuries, the focus was largely on the isolation and structural elucidation of piperidine-containing alkaloids like coniine, the toxic component of poison hemlock, and lobeline (B1674988) from Indian tobacco. atamanchemicals.comwikipedia.org

The mid-20th century witnessed a paradigm shift as the synthetic potential of the piperidine scaffold came to the forefront. atamanchemicals.com Advances in organic synthesis enabled chemists to construct and modify the piperidine ring with increasing sophistication. nih.gov The development of methods for the hydrogenation of pyridines to piperidines was a significant milestone, providing a readily accessible route to this important heterocycle. nih.govwikipedia.org This era also saw the emergence of piperidine derivatives as key components in the development of various classes of drugs. atamanchemicals.com In recent years, the field has continued to evolve with the advent of modern synthetic methodologies, including catalytic C-H activation and asymmetric synthesis, allowing for the precise and efficient construction of complex, stereochemically defined piperidine structures. chemistryviews.org

The Significance of Piperidine Scaffolds in Contemporary Organic and Medicinal Chemistry

The piperidine motif is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals. bohrium.comresearchgate.netresearchgate.net Its prevalence stems from a combination of favorable properties. The piperidine ring can adopt a stable chair conformation, similar to cyclohexane (B81311), which provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. wikipedia.org The nitrogen atom imparts basicity and can participate in hydrogen bonding, crucial for molecular recognition processes. solubilityofthings.com

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where its derivatives have found application. These include, but are not limited to:

Antipsychotics: Many successful antipsychotic drugs incorporate a piperidine ring in their structure. atamanchemicals.comontosight.ai

Analgesics: The piperidine core is a key feature in several potent painkillers. researchgate.netijnrd.org

Antihistamines: A number of antihistamines feature the piperidine scaffold. atamanchemicals.com

Anticancer Agents: Researchers are actively exploring piperidine derivatives for their potential as anticancer therapies. bohrium.comresearchgate.net

Beyond its role in drug discovery, the piperidine scaffold is also a valuable tool in organic synthesis. It is frequently employed as a base, a nucleophile, and a solvent in various chemical transformations. atamanchemicals.comwikipedia.org The development of chiral piperidine scaffolds has become particularly important, as the stereochemistry of a molecule can profoundly influence its biological activity and pharmacokinetic properties. thieme-connect.comresearchgate.netthieme-connect.com The ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles by introducing chiral piperidine scaffolds underscores their significance in modern drug design. thieme-connect.comresearchgate.net

Research Imperatives for 1-Isopropyl-4-methylpiperidine within Heterocyclic Chemistry

Within the vast landscape of substituted piperidines, this compound presents a specific set of research imperatives. As a tertiary amine with substitution at both the nitrogen and a carbon atom of the ring, it serves as a model system for investigating the influence of these substituents on the compound's chemical and physical properties.

Key research areas for this compound include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to this compound and its analogues is a fundamental objective. acs.orgresearchgate.netscispace.com Detailed characterization using techniques like NMR spectroscopy and mass spectrometry is crucial for confirming its structure and purity.

Conformational Analysis: Understanding the preferred conformation of the piperidine ring and the orientation of the isopropyl and methyl groups is essential for predicting its interactions with other molecules.

Chemical Reactivity: Investigating the reactivity of the nitrogen lone pair and the potential for further functionalization of the piperidine ring are important for exploring its synthetic utility.

Biological Screening: While this article does not delve into specific pharmacological applications, a primary imperative in the broader context of medicinal chemistry would be to screen this compound and related compounds for various biological activities. For instance, the presence of the 4-methylpiperidine (B120128) moiety is a feature in some compounds studied for their potential antiviral effects. nih.gov

The study of this compound contributes to the broader understanding of structure-activity relationships within the piperidine class of compounds. By systematically modifying the substituents on the piperidine ring, chemists can fine-tune the properties of the molecule to achieve desired outcomes in various applications, from catalysis to materials science and drug discovery.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the known chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 14446-72-1 |

| Molecular Formula | C9H19N |

| Molecular Weight | 141.26 g/mol |

| InChIKey | IGCABXIFWGCNDH-UHFFFAOYSA-N |

Data sourced from available chemical databases. cymitquimica.comsigmaaldrich.commsds.com

Properties

IUPAC Name |

4-methyl-1-propan-2-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)10-6-4-9(3)5-7-10/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCABXIFWGCNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isopropyl 4 Methylpiperidine and Analogous Structures

Strategies for Stereoselective Piperidine (B6355638) Ring Construction

Achieving specific stereochemistry in the piperidine ring is crucial for many applications. Chemists employ several sophisticated strategies to control the spatial arrangement of substituents as the ring is formed.

Intramolecular cyclization involves forming the piperidine ring from a single linear molecule that contains a nitrogen atom and a reactive site. nih.gov This method offers a high degree of control over the resulting stereochemistry. Common strategies include radical-mediated cyclizations and hydroamination/cyclization cascades. nih.gov For instance, a 1,6-enyne can undergo a radical stereoselective cyclization to form the piperidine skeleton. nih.gov Another approach is the acid-mediated functionalization of an alkyne to form an enamine, which then generates an iminium ion that can be reduced to the final piperidine structure. nih.gov The main challenge in these approaches is achieving the desired stereo- and regioselectivity, which is often addressed through the use of chiral ligands and catalysts. nih.gov

One of the most direct and widely used methods for synthesizing piperidine cores is the catalytic hydrogenation of corresponding pyridine (B92270) derivatives. nih.govasianpubs.org For the synthesis of a 4-methylpiperidine (B120128) nucleus, the hydrogenation of 4-methylpyridine (B42270) (γ-picoline) is a common industrial route. guidechem.com This process typically involves reacting the pyridine substrate with hydrogen gas under pressure in the presence of a metal catalyst. asianpubs.org

Various catalysts have been developed for this transformation, with platinum, palladium, and rhodium being particularly effective. nih.govorganic-chemistry.org For example, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is used for the hydrogenation of substituted pyridines in glacial acetic acid at room temperature under 50 to 70 bar of hydrogen pressure. asianpubs.org Rhodium-based catalysts are also employed to access specifically substituted piperidines from corresponding fluoropyridines. nih.gov The choice of catalyst and reaction conditions, such as solvent and pressure, can influence the efficiency and stereoselectivity of the reduction. asianpubs.org

| Pyridine Substrate | Catalyst | Solvent | Pressure (bar) | Temperature | Product | Reference |

| 2-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | Room Temp | 2-Methylpiperidine | asianpubs.org |

| 3-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | Room Temp | 3-Methylpiperidine | asianpubs.org |

| 3-Phenylpyridine | PtO₂ | Glacial Acetic Acid | 60 | Room Temp | 3-Phenylpiperidine | asianpubs.org |

| Fluoropyridines | Rhodium(I) complex | Not specified | Not specified | Not specified | All-cis-(multi)fluorinated piperidines | nih.gov |

Multicomponent reactions (MCRs) provide a highly efficient route to complex, highly substituted piperidines in a single step from simple, readily available starting materials. scispace.com These reactions are advantageous due to their operational simplicity, shorter reaction times, and ecological benefits. scispace.com A common MCR for piperidine synthesis involves the condensation of aldehydes, amines, and β-ketoesters. scispace.comsemanticscholar.org For example, a pseudo five-component reaction of aromatic aldehydes, anilines, and an alkyl acetoacetate (B1235776) can be carried out under reflux conditions in ethanol (B145695) to yield substituted piperidines. researchgate.net Various catalysts, including ionic liquids and surfactants like sodium lauryl sulfate (B86663) (SLS), have been employed to facilitate these reactions under mild and environmentally friendly conditions, often using water as a solvent. scispace.comresearchgate.net

| Reaction Type | Components | Catalyst | Key Features | Reference |

| Pseudo Five-Component | Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | Dual-functional ionic liquid | Good yields, easy work-up, short reaction times | researchgate.net |

| One-Pot Condensation | Aldehydes, Amines, β-Ketoesters | Sodium Lauryl Sulfate (SLS) | Green synthesis in water at room temperature | scispace.comsemanticscholar.org |

| Pseudo Five-Component | Aromatic Aldehydes, Ammonium (B1175870) Acetate, β-Nitrostyrenes, Meldrum's Acid | None specified | Diversity-oriented synthesis of highly functionalized piperidines | acs.org |

Regioselective Functionalization of Piperidine Nuclei

Once the 4-methylpiperidine ring is formed, the next step is its functionalization to introduce the desired substituents at specific positions.

The introduction of the isopropyl group onto the nitrogen atom of the 4-methylpiperidine ring is a key step in synthesizing the target compound. This N-alkylation can be achieved through several standard methods.

One common approach is the reaction of 4-methylpiperidine with an isopropyl halide, such as 2-bromopropane (B125204) or isopropyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). researchgate.net To avoid the formation of a quaternary ammonium salt, the alkyl halide is typically added slowly to ensure the piperidine remains in excess. researchgate.net

Another powerful method is reductive amination. This involves reacting 4-methylpiperidine with acetone (B3395972) in the presence of a reducing agent. A relevant example is the synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine, where N-(4-hydroxyphenyl)piperazine is reacted with acetone and sodium cyanoborohydride to yield the N-isopropyl product. prepchem.com This method is often high-yielding and avoids the use of alkyl halides.

| Substrate | Alkylating/Acylating Agent | Reagents/Base | Solvent | Product Type | Reference |

| Piperidine | Alkyl bromide or iodide | None (forms salt) | Anhydrous Acetonitrile | N-Alkylpiperidinium salt | researchgate.net |

| Piperidine | Alkylating agent | K₂CO₃ | Dry DMF | N-Alkylpiperidine | researchgate.net |

| Piperidine | Alkylating agent | NaH | Dry DMF | N-Alkylpiperidine | researchgate.net |

| N-(4-hydroxyphenyl)piperazine | Acetone | Sodium cyanoborohydride | Methanol/Water | N-Isopropylpiperazine | prepchem.com |

For creating more complex analogs, methods for the stereocontrolled introduction of side chains onto the carbon framework of the piperidine ring are essential. Modern synthetic chemistry offers advanced techniques to achieve high levels of regio- and stereoselectivity.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for the site-selective functionalization of the piperidine ring. nih.gov The position of functionalization (C2, C3, or C4) can be precisely controlled by the choice of rhodium catalyst and the protecting group on the piperidine nitrogen. nih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position, while N-α-oxoarylacetyl-piperidines can be directed to furnish 4-substituted analogs. nih.gov

Another strategy involves the functionalization of a pre-existing group on the piperidine ring. For example, a 4-methylenepiperidine (B3104435) derivative can undergo hydroboration-oxidation to install a primary alcohol with high diastereoselectivity. acs.org This alcohol can then serve as a handle for further synthetic transformations, allowing for the stereocontrolled construction of complex 2,4-disubstituted piperidines. acs.orgrsc.org These methods provide access to a wide array of piperidine structures with well-defined stereochemistry, which is critical for building libraries of compounds for various applications. acs.org

Development of Green and Efficient Synthetic Protocols for Piperidine Derivatives

The imperative for sustainable chemical manufacturing has driven significant innovation in the synthesis of heterocyclic compounds, including piperidine derivatives. "Green chemistry" principles—such as waste reduction, use of renewable feedstocks, and energy efficiency—are increasingly being integrated into synthetic design. These modern protocols not only offer environmental benefits but often also provide advantages in terms of yield, selectivity, and operational simplicity compared to traditional methods.

A prominent strategy in green piperidine synthesis is the use of one-pot, multi-component reactions (MCRs) . These reactions allow for the construction of complex molecules from three or more starting materials in a single reaction vessel, which minimizes solvent waste, purification steps, and energy consumption. A variety of catalysts have been employed to facilitate these reactions under environmentally benign conditions. For instance, the use of citric acid, a biodegradable and readily available catalyst, has been reported for the one-pot, multi-component synthesis of highly substituted piperidines. Similarly, sulfamic acid has been utilized as a cost-effective and heterogeneous catalyst for similar transformations.

Another key area of development is the use of alternative energy sources to drive chemical reactions. Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. For example, a green synthetic protocol for 1,3,5-triazine (B166579) derivatives, which can incorporate piperidine moieties, has been developed using both microwave and ultrasound assistance, with some syntheses being conducted in aqueous media to minimize the use of organic solvents. whiterose.ac.uk

Transfer hydrogenation represents another green approach, particularly for the reduction of pyridine precursors to piperidines. This method often uses safer and more easily handled hydrogen donors in place of high-pressure hydrogen gas. Catalytic systems for transfer hydrogenation can be designed to be highly efficient and selective.

The quest for efficiency has also led to the development of novel tandem reactions. One such method integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a one-pot reaction to construct piperidines and pyrrolidines. mdpi.com This approach is notable for its mild reaction conditions and the absence of metal catalysts. mdpi.com

Furthermore, advancements in catalysis have enabled new types of bond formations for the synthesis of piperidines. For example, gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines through the simultaneous formation of a nitrogen heterocycle and the introduction of an oxygen-containing substituent.

The table below summarizes key features of several green and efficient synthetic protocols for piperidine derivatives based on recent research findings.

| Methodology | Key Features | Catalyst/Conditions | Advantages |

| One-Pot Multi-Component Synthesis | Combines three or more reactants in a single step to build complex piperidine scaffolds. | Green catalysts such as citric acid or sulfamic acid. masterorganicchemistry.com | High atom economy, reduced waste, simplified procedures. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions, leading to significant rate enhancements. | Can be used with various catalysts and solvent systems, including aqueous media. whiterose.ac.uk | Drastically reduced reaction times, often improved yields and purity. whiterose.ac.uk |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates reaction rates. | Can be adapted for syntheses in aqueous media, minimizing organic solvent use. whiterose.ac.uk | Improved reaction rates and yields, energy efficiency. whiterose.ac.uk |

| Tandem Amide Activation/Cyclization | Integrates multiple synthetic steps (amide activation, reduction, cyclization) into a single, one-pot procedure without metal catalysts. mdpi.com | Triflic anhydride (B1165640) (Tf₂O) for activation, followed by a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.com | Mild reaction conditions, operational simplicity, good yields for a variety of N-substituted piperidines. mdpi.com |

| Transfer Hydrogenation | Reduces pyridine precursors to piperidines using a hydrogen donor in place of gaseous hydrogen. | Often employs transition metal catalysts (e.g., ruthenium, iridium) with hydrogen donors like ammonium formate. | Enhanced safety by avoiding high-pressure H₂, often high selectivity. |

| Gold-Catalyzed Oxidative Amination | Achieves difunctionalization of a double bond with simultaneous formation of the N-heterocycle and introduction of an O-substituent. | Gold(I) complex as a catalyst with an oxidizing agent. | Access to functionalized piperidines that may be difficult to obtain through other methods. |

Conformational Analysis and Stereochemical Investigations of 1 Isopropyl 4 Methylpiperidine

Theoretical Frameworks of Conformational Equilibria in Substituted Piperidines

The conformational landscape of the piperidine (B6355638) ring is analogous to that of cyclohexane (B81311), existing predominantly in a low-energy chair conformation to minimize angle and torsional strain. The chair form can undergo a "ring flip" or "ring inversion," interconverting between two distinct chair conformations. In this process, axial substituents become equatorial, and equatorial substituents become axial.

For substituted piperidines, the equilibrium between these two chair conformers is typically unequal. The relative stability of each conformer is governed by several factors:

Steric Strain: Substituents larger than a hydrogen atom generally prefer the more spacious equatorial position to avoid steric repulsion with other atoms on the ring. The most significant of these repulsions are 1,3-diaxial interactions, which occur between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C-3 and C-5 positions relative to the substituent at C-1.

Torsional Strain: This arises from the repulsion between bonding electron pairs on adjacent atoms. The staggered arrangement in the chair conformation minimizes this strain.

Gauche Interactions: In a substituted chair, a gauche butane-like interaction exists between an axial substituent and the ring carbons at the 3- and 5-positions. masterorganicchemistry.comstackexchange.com An equatorial substituent, in contrast, has an anti-relationship with these carbons, which is energetically more favorable. masterorganicchemistry.comstackexchange.com

In addition to ring inversion, the nitrogen atom in the piperidine ring undergoes rapid pyramidal inversion (or nitrogen inversion), where the nitrogen atom and its lone pair oscillate through the plane of its three substituents. scribd.comwikipedia.org This process is generally much faster, with a lower energy barrier (around 6-8 kcal/mol), than ring inversion (around 10-11 kcal/mol). wikipedia.org For N-substituted piperidines, the position of the N-substituent (axial or equatorial) is influenced by the steric requirements of the substituent versus the lone pair of electrons.

Experimental Techniques for Conformational Characterization

Several spectroscopic and analytical methods are employed to experimentally determine the preferred conformations and study the dynamic equilibria in substituted piperidines.

NMR spectroscopy is one of the most powerful tools for studying conformational dynamics in solution. researchgate.netias.ac.in At room temperature, the ring inversion of piperidines is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the chemical shifts and coupling constants represent a weighted average of the contributing conformers.

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shift of a proton is sensitive to its local electronic environment. Generally, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8–13 Hz) are observed for trans-diaxial protons, while smaller couplings (1–5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions. By analyzing these coupling constants, the preferred orientation of ring protons and, by extension, the substituents can be deduced. nih.gov

Variable-temperature NMR studies can be used to "freeze out" the conformational equilibrium. At low temperatures (the coalescence temperature), the rate of ring inversion slows sufficiently for separate signals from each conformer to be observed, allowing for the direct determination of their relative populations and the calculation of the free energy barrier (ΔG‡) for the inversion process. rsc.org

The experimentally measured dipole moment of a sample is the weighted average of the dipole moments of the individual conformers present at equilibrium. By calculating the theoretical dipole moments for each possible conformer, the experimental value can be used to determine the relative abundance of each conformer in the equilibrium mixture. rsc.orgrsc.org

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. It yields precise data on bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's most stable conformation within the crystal lattice. nih.gov Studies on various piperidine derivatives have consistently shown that the ring adopts a chair conformation in the crystalline state. nih.gov This technique is particularly useful for confirming the preferred orientation (axial or equatorial) of bulky substituents and for understanding the intermolecular interactions that stabilize the crystal packing. However, it is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution, as packing forces can influence the molecular geometry.

Influence of Isopropyl and Methyl Substituents on Ring Pucker and Inversion Barriers

In 1-isopropyl-4-methylpiperidine, the conformational equilibrium is determined by the steric preferences of both the N-isopropyl group and the C-4 methyl group.

C-4 Methyl Group: A methyl group at the C-4 position exhibits a strong preference for the equatorial orientation. When axial, the methyl group experiences two destabilizing 1,3-diaxial interactions with the axial protons at C-2 and C-6. This steric strain makes the axial conformation significantly higher in energy. The conformational free energy difference (A-value) for a methyl group on a cyclohexane ring is approximately 1.74 kcal/mol, favoring the equatorial position, and similar values are observed for 4-substituted piperidines. masterorganicchemistry.comwikipedia.orgnih.gov

N-Isopropyl Group: The N-substituent's conformational preference is a balance between the steric bulk of the alkyl group and the lone pair. For an N-methyl group, the equatorial conformation is strongly favored by approximately 3.16 kcal/mol, a preference even greater than that in methylcyclohexane. wikipedia.org The larger isopropyl group is expected to have an even stronger preference for the equatorial position to minimize steric interactions with the syn-axial hydrogens at C-2 and C-6. An axial N-isopropyl group would introduce severe steric strain, significantly destabilizing that conformer.

The combination of these two substituents locks the piperidine ring into a preferred chair conformation. The energy barrier to ring inversion is expected to be higher than in unsubstituted piperidine. For the ring to flip, both bulky substituents would have to pass through high-energy, partially eclipsed transition states, and the resulting flipped-chair conformer would be highly unstable.

Energy Landscape and Conformational Isomerism

This compound can exist as two diastereomers: cis and trans. The conformational energy landscape for each is distinct. The analysis assumes the piperidine ring adopts a chair conformation.

trans-1-Isopropyl-4-methylpiperidine: This isomer can exist in two chair conformations.

Diequatorial: The N-isopropyl group and the C-4 methyl group both occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents. This is the most stable conformer of the molecule.

Diaxial: Following a ring flip, both substituents would be in axial positions. This conformer is extremely high in energy and essentially unpopulated at room temperature due to severe 1,3-diaxial interactions involving both the methyl and the very bulky isopropyl group.

cis-1-Isopropyl-4-methylpiperidine: This isomer must have one substituent in an axial position and the other in an equatorial position.

Axial-Methyl, Equatorial-Isopropyl: The C-4 methyl group is axial, and the N-isopropyl group is equatorial. This conformer is destabilized by the 1,3-diaxial interactions of the methyl group (approx. 1.74 kcal/mol).

Equatorial-Methyl, Axial-Isopropyl: The C-4 methyl group is equatorial, and the N-isopropyl group is axial. This conformer would be severely destabilized by the steric interactions of the bulky axial isopropyl group with the syn-axial hydrogens, an energy penalty significantly greater than that for an axial methyl group.

Based on this analysis, the relative stability of the conformers is predicted to be:

trans-(e,e) > cis-(e,a) > cis-(a,e) >> trans-(a,a)

The interactive table below summarizes the key steric interactions and predicted relative stabilities of the major conformers.

| Isomer | N-Isopropyl Position | C-4 Methyl Position | Key Steric Interactions | Predicted Stability |

| trans | Equatorial | Equatorial | Minimal | Most Stable |

| trans | Axial | Axial | Severe 1,3-diaxial (i-Pr & Me) | Least Stable |

| cis | Equatorial | Axial | 1,3-diaxial (Me) | Intermediate |

| cis | Axial | Equatorial | Severe 1,3-diaxial (i-Pr) | Low |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for 1-isopropyl-4-methylpiperidine, providing detailed information about the chemical environment, connectivity, and dynamic processes of its constituent atoms.

The ¹³C NMR spectrum provides a clear count of the unique carbon environments within the molecule. Experimental data for this compound has been reported, allowing for precise carbon signal assignment. lew.ro The ¹H NMR spectrum, while not explicitly found in published literature, can be reliably predicted based on established chemical shift principles and data from analogous structures.

The piperidine (B6355638) ring exists predominantly in a chair conformation, leading to distinct signals for axial and equatorial protons. The isopropyl group attached to the nitrogen and the methyl group at the C4 position further define the molecule's magnetic environment.

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound lew.ro

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C2/C6 | 49.8 |

| C3/C5 | 26.5 |

| C4 | 25.0 |

| C-Methyl (at C4) | 18.3 |

| CH (isopropyl) | 55.0 |

Note: The original source reported identical chemical shifts for the C4-methyl and the isopropyl methyl carbons. High-resolution analysis may resolve these into two distinct, albeit very close, signals.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H2eq, H6eq | ~2.8 - 3.0 | d (doublet) | 2H | ~11-13 |

| H2ax, H6ax | ~1.9 - 2.1 | t (triplet) or dt | 2H | ~11-13 (axial-axial), ~3-4 (axial-equatorial) |

| H3eq, H5eq | ~1.6 - 1.8 | m (multiplet) | 2H | - |

| H3ax, H5ax | ~1.2 - 1.4 | m (multiplet) | 2H | - |

| H4 | ~1.4 - 1.6 | m (multiplet) | 1H | - |

| C4-CH₃ | ~0.85 - 0.95 | d (doublet) | 3H | ~6-7 |

| N-CH | ~2.7 - 2.9 | sept (septet) | 1H | ~6-7 |

To confirm the assignments made in 1D NMR and to map the complete molecular connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. Key expected correlations include the coupling between the N-CH proton of the isopropyl group and its two methyl groups. Within the piperidine ring, the geminal protons at C2, C3, C5, and C6 would show correlations, as would the vicinal protons (e.g., H2 with H3, H3 with H4), confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It would definitively link the proton signals from Table 2 to the carbon signals in Table 1. For instance, the doublet at ~0.9 ppm would correlate with the C4-methyl carbon at 18.3 ppm, while the protons at C2/C6 would correlate to the carbon signal at 49.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Expected key correlations would include:

The protons of the isopropyl methyl groups correlating with the isopropyl CH carbon and the C2/C6 carbons of the ring.

The proton of the isopropyl CH group correlating with the C2/C6 carbons and its own methyl carbons.

The protons on C2/C6 correlating with C4.

The C4-methyl protons correlating with C3/C5 and C4.

Substituted piperidines like this compound are not static; they undergo dynamic conformational processes, primarily ring inversion and nitrogen inversion. Variable Temperature (VT) NMR is the ideal technique to study these dynamics.

Ring Inversion: The piperidine ring rapidly flips between two chair conformations at room temperature. This rapid exchange averages the signals for axial and equatorial protons. Upon cooling, this process slows down. A VT-NMR experiment would show a broadening of the ring proton signals as the temperature is lowered, eventually resolving into separate, sharp signals for the distinct axial and equatorial protons at a low enough temperature (the coalescence point).

Nitrogen Inversion: The nitrogen atom also undergoes rapid inversion. This process, coupled with rotation around the C-N bond of the bulky isopropyl group, can also be studied by VT-NMR. Slowing these processes at low temperatures could reveal the presence of different rotamers or invertomers.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present. For this compound, the spectra are dominated by vibrations of the C-H and C-N bonds. Theoretical analysis and comparison with similar piperidine structures allow for the assignment of characteristic vibrational bands. ub.edu

Table 3: Predicted Major Infrared (IR) and Raman Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 2970-2950 | C-H stretch (asymmetric) | Associated with methyl (CH₃) and methylene (B1212753) (CH₂) groups. |

| 2870-2850 | C-H stretch (symmetric) | Associated with methyl (CH₃) and methylene (CH₂) groups. |

| ~2800 | C-H stretch | Characteristic of a C-H bond on a carbon adjacent to a tertiary nitrogen. |

| 1470-1440 | C-H bend (scissoring/asymmetric) | Bending vibrations of CH₂ and CH₃ groups. |

| 1380-1365 | C-H bend (symmetric) | "Umbrella" mode for CH₃ groups; a doublet may be seen for the isopropyl group. |

The IR spectrum of a closely related derivative, 4-chloro-1-isopropyl-4-methylpiperidine-2,3-dione, shows strong C-H stretching bands in the 2993-2872 cm⁻¹ region, consistent with these predictions. ub.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to confirm its elemental composition.

Molecular Formula: C₉H₁₉N

Monoisotopic Mass (Calculated): 141.15175 Da

An HRMS analysis of this compound would be expected to show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) at m/z 142.15903 in positive-ion mode. The high precision of the measurement (typically to within 5 ppm) would allow for the unambiguous confirmation of the molecular formula C₉H₁₉N, distinguishing it from any other combination of atoms with the same nominal mass.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic charge distribution. These calculations solve approximations of the Schrödinger equation for a given molecular structure.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for geometry optimization and energy minimization of medium-sized organic molecules. For 1-isopropyl-4-methylpiperidine, DFT calculations would be employed to determine its most stable conformation.

The process begins by constructing an initial 3D model of the molecule. The piperidine (B6355638) ring is known to adopt a chair conformation to minimize angular and torsional strain. The substituents—an isopropyl group on the nitrogen (N1) and a methyl group on the carbon at position 4 (C4)—can be in either axial or equatorial positions. A DFT calculation, using a functional such as B3LYP with a basis set like 6-31G(d), would systematically explore these possibilities to find the structure with the lowest electronic energy.

The expected outcome of geometry optimization for this compound is a chair conformation where both the N-isopropyl and the C4-methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance. Specifically, an equatorial C4-methyl group avoids unfavorable 1,3-diaxial interactions with the axial hydrogens on C2 and C6. Similarly, an equatorial N-isopropyl group minimizes steric clash with the axial hydrogens on C2 and C6. The DFT calculation would quantify the precise bond lengths, bond angles, and dihedral angles of this lowest-energy structure. Furthermore, the relative energies of less stable conformers (e.g., with one or both groups in axial positions, or twist-boat conformers) could be calculated to understand the energetic landscape of the molecule.

Table 1: Representative DFT-Calculated Relative Energies for Conformers of this compound This table is illustrative and shows the type of data that would be generated from a DFT study. Actual values require specific calculations.

| Conformer | N1-Isopropyl Position | C4-Methyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair (most stable) | Equatorial | Equatorial | 0.00 (Reference) |

| Chair | Equatorial | Axial | ~2.0 - 2.5 |

| Chair | Axial | Equatorial | ~2.5 - 3.5 |

| Chair | Axial | Axial | > 5.0 |

| Twist-Boat | - | - | > 6.0 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energies and properties.

Once the stable conformers are identified using DFT, higher-level ab initio calculations could be performed to refine their relative energies and predict thermodynamic properties. By calculating the vibrational frequencies of the optimized structures, one can determine key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations would allow for a precise prediction of the equilibrium populations of different conformers at various temperatures. For instance, such calculations would confirm the overwhelming predominance of the di-equatorial chair conformer at room temperature.

Table 2: Illustrative Thermodynamic Properties Predicted by Ab Initio Calculations This table presents hypothetical data for the most stable conformer of this compound to illustrate the output of ab initio calculations.

| Thermodynamic Property | Symbol | Representative Value | Unit |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔH°f | Value dependent on calculation | kcal/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | Value dependent on calculation | kcal/mol |

| Entropy | S | ~90 - 100 | cal/(mol·K) |

| Heat Capacity | Cₚ | ~45 - 55 | cal/(mol·K) |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Unlike quantum calculations that focus on static structures, MD provides a view of molecular motion and flexibility. An MD simulation of this compound would typically place the molecule in a simulation box filled with a chosen solvent, such as water, to mimic solution-phase behavior.

The simulation would reveal the dynamics of the piperidine ring, including low-frequency vibrations and the potential for ring inversion from one chair form to another, although this is a high-energy process. It would also show the rotation of the C-methyl and N-isopropyl groups around their respective single bonds. A key aspect revealed by MD is the nature of intermolecular interactions. The simulation would show how solvent molecules arrange around the amine, particularly the hydrogen bonding potential between the nitrogen's lone pair and protic solvents. The hydrophobic isopropyl and methyl groups would also influence the local solvent structure. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Conformational Search Algorithms and Potential Energy Surface Mapping

To ensure all relevant low-energy structures of this compound have been identified, a systematic or stochastic conformational search can be performed. Such algorithms generate a large number of different starting geometries by rotating torsion angles within the molecule. Each of these starting points is then subjected to energy minimization.

The results of a comprehensive conformational search can be used to map the molecule's potential energy surface (PES). A PES is a multi-dimensional surface that relates the molecule's energy to its geometry. For a molecule like this, a simplified 2D PES might plot energy against the key dihedral angles that define the ring's pucker and the orientation of the substituents. This map would visually represent the stable conformers as deep wells (energy minima) and the transition states for converting between them as saddle points. The map would clearly illustrate the energy barriers for processes like chair-flipping or substituent rotation, providing a complete picture of the molecule's conformational flexibility.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to aid in the interpretation of complex spectral features.

For this compound, DFT calculations can reliably predict ¹H and ¹³C NMR chemical shifts. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, the magnetic shielding of each nucleus is calculated and then converted to a chemical shift by referencing it against a standard (e.g., tetramethylsilane). The predicted shifts for the lowest-energy di-equatorial conformer would be expected to closely match experimental values. For example, the calculation would distinguish between the axial and equatorial protons on the piperidine ring and predict the chemical shifts of the distinct methyl groups on the isopropyl substituent.

Similarly, the vibrational frequencies corresponding to infrared (IR) absorption can be calculated. These computed frequencies, when properly scaled to account for systematic errors in the theoretical method, can be matched to the peaks in an experimental IR spectrum. This allows for the assignment of specific absorption bands to particular molecular motions, such as C-H stretching, CH₂ bending, and C-N vibrations, confirming the molecule's structure and functional groups.

Table 3: Representative Comparison of Experimental vs. In Silico Predicted ¹³C NMR Chemical Shifts This is an illustrative table. The predicted values are hypothetical and serve to demonstrate how computational data is compared with experimental results.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) |

|---|---|---|

| C4-Methyl (CH₃) | ~22.0 | ~21.5 |

| Isopropyl-Methyls (CH₃) | ~19.0 | ~18.7 |

| C3, C5 (CH₂) | ~32.0 | ~31.8 |

| C4 (CH) | ~30.0 | ~29.5 |

| C2, C6 (CH₂) | ~55.0 | ~54.6 |

| Isopropyl-Methine (CH) | ~52.0 | ~51.4 |

Chemical Reactivity and Derivatization Strategies

Nucleophilic and Electrophilic Transformations of the Piperidine (B6355638) Nitrogen

The lone pair of electrons on the nitrogen atom of 1-isopropyl-4-methylpiperidine confers nucleophilic and basic properties, making it susceptible to reactions with a wide range of electrophiles.

N-Alkylation and N-Acylation: The nitrogen atom readily participates in nucleophilic substitution reactions with alkyl halides, a process known as N-alkylation. This reaction leads to the formation of quaternary ammonium (B1175870) salts. The rate and success of this reaction are influenced by the nature of the alkyl halide and the reaction conditions. For instance, reaction with methyl iodide would yield a quaternary salt. Similarly, N-acylation can be achieved using acylating agents like acyl chlorides or anhydrides to form N-acylpiperidinium ions. These reactions are fundamental for introducing a variety of functional groups onto the piperidine nitrogen.

While the nitrogen in this compound is primarily nucleophilic, electrophilic transformations at the nitrogen are less common for a tertiary amine. However, derivatives of the piperidine can be formed that subsequently act as electrophiles. For example, the formation of an N-oxide by treatment with an oxidant like m-chloroperoxybenzoic acid (mCPBA) can activate the adjacent C-H bonds, leading to further reactions where the piperidine ring system is part of an electrophilic species.

Table 1: Examples of Nucleophilic Transformations of the Piperidine Nitrogen

| Reaction Type | Electrophile | Product Type |

| N-Alkylation | Methyl Iodide | Quaternary Ammonium Salt |

| N-Acylation | Acetyl Chloride | N-Acylpiperidinium Salt |

| N-Oxidation | mCPBA | N-Oxide |

Diastereoselective N-Quaternization Reactions and Formation of Ionic Derivatives

The N-quaternization of this compound with an alkylating agent that introduces a new substituent on the nitrogen can lead to the formation of a chiral center at the nitrogen atom, resulting in diastereomeric products. The stereochemical outcome of this reaction, specifically the direction of attack of the electrophile (axial or equatorial), is influenced by steric factors.

In the quaternization of N-alkylpiperidines, the incoming alkyl group can approach from either an axial or an equatorial direction. For N-methylpiperidines, methylation tends to occur preferentially from the axial direction. However, as the steric bulk of the N-substituent and the alkylating agent increases, there is a greater preference for equatorial attack to minimize steric hindrance. Given the presence of a sterically demanding isopropyl group on the nitrogen of this compound, it is anticipated that alkylation would predominantly occur from the equatorial face, especially with bulky electrophiles. This diastereoselectivity is a key consideration in the synthesis of specific stereoisomers of quaternary piperidinium (B107235) salts. researchgate.netresearchgate.net

The resulting quaternary ammonium salts are ionic compounds and can be designed as ionic liquids. Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in various chemical processes. nih.govalfa-chemistry.com By carefully selecting the anion and the N-alkyl substituent, the physical and chemical properties of the resulting piperidinium-based ionic liquid can be tailored for specific applications. nih.govalfa-chemistry.com

Table 2: Factors Influencing Diastereoselectivity in N-Quaternization

| Factor | Influence on Stereochemical Outcome |

| Steric bulk of N-substituent | Larger groups favor equatorial attack of the electrophile. |

| Steric bulk of electrophile | Larger electrophiles favor equatorial attack. |

| Reaction solvent and temperature | Can influence the transition state energies and product distribution. |

Functional Group Interconversions on Alkyl Moieties

Functionalization of the alkyl groups (isopropyl and methyl) of this compound offers another avenue for creating derivatives with modified properties. These transformations typically involve the reaction of C-H bonds, which are generally less reactive than the nitrogen lone pair.

Oxidation of the 4-Methyl Group: The methyl group at the C-4 position can be a site for oxidative functionalization. For instance, oxidation of 4-methylpiperidine (B120128) derivatives can lead to the formation of corresponding lactams. researchgate.net This type of transformation introduces a carbonyl group into the piperidine ring, significantly altering the electronic properties and potential for further derivatization of the molecule.

Table 3: Potential Functional Group Interconversions

| Alkyl Moiety | Reaction Type | Potential Product |

| 4-Methyl | Oxidation | 1-Isopropyl-4-carboxypiperidine or related lactam |

| Isopropyl (tertiary C-H) | Radical Halogenation | 1-(1-halo-1-methylethyl)-4-methylpiperidine |

Formation of Complex Polycyclic and Spiro Systems Incorporating the this compound Scaffold

The this compound framework can serve as a building block for the synthesis of more complex molecular architectures, such as polycyclic and spirocyclic systems. These intricate structures are of significant interest in medicinal chemistry and materials science.

One common strategy for constructing spirocycles involves the use of a piperidin-4-one derivative. Although this compound itself is not a ketone, it can be envisioned that derivatives of this compound, for instance, through oxidation of a related 4-hydroxypiperidine (B117109) precursor, could lead to a 1-isopropyl-4-oxopiperidine intermediate. Such an intermediate could then undergo reactions like the three-component synthesis of spiropiperidines. researchgate.net For example, the reaction of a piperidin-4-one with an aromatic aniline (B41778) and a 1,3-dicarbonyl compound can yield bis-spiro piperidine derivatives. researchgate.net

Furthermore, intramolecular cyclization reactions of appropriately functionalized this compound derivatives can lead to the formation of fused polycyclic systems. For instance, if a reactive functional group is introduced onto the N-isopropyl group or the 4-methyl group, it could potentially undergo a ring-closing reaction with another part of the molecule. The Pictet-Spengler reaction is a classic example of a reaction that forms a new ring fused to an existing one, although it typically involves a β-arylethylamine, derivatives of the piperidine could be designed to undergo similar cyclizations. wikipedia.orgnih.gov

While specific examples utilizing this compound as a direct precursor for such complex systems are not prominent in the literature, the inherent reactivity of the piperidine scaffold suggests its potential as a valuable synthon in the construction of diverse and complex molecular frameworks. whiterose.ac.uk

Advanced Applications in Organic Synthesis and Catalysis

1-Isopropyl-4-methylpiperidine as a Building Block for Complex Organic Molecule Synthesis

The utility of piperidine (B6355638) derivatives as foundational units in the assembly of complex molecular architectures is well-documented. nih.gov These saturated heterocycles are prevalent in a vast array of natural products and pharmacologically active compounds. researchgate.net The synthesis of such complex molecules often relies on the stereoselective functionalization of the piperidine ring. nih.gov

In principle, this compound could serve as a valuable starting material or intermediate. The isopropyl group at the nitrogen atom and the methyl group at the C4 position provide specific steric and electronic properties that could influence the reactivity and conformation of the molecule. However, a detailed search of the scientific literature and chemical databases does not yield specific examples of this compound being employed as a building block in the total synthesis of complex natural products or other intricate organic molecules. Its potential in this area remains theoretical and awaits exploration by synthetic chemists.

Potential as a Chiral Scaffold or Ligand in Asymmetric Catalysis

Chiral piperidine frameworks are of significant interest in the field of asymmetric catalysis, where they can act as scaffolds to orient catalytic groups or as ligands that coordinate with metal centers to create a chiral environment. wikipedia.org The stereochemical information embedded in a chiral ligand is transferred to the substrate during a catalytic transformation, enabling the synthesis of enantiomerically enriched products.

For this compound to be effective in this context, it would need to be resolved into its individual enantiomers. The presence of a stereocenter at the C4 position means that (R)-1-isopropyl-4-methylpiperidine and (S)-1-isopropyl-4-methylpiperidine exist. These enantiomerically pure forms could potentially be developed into novel chiral auxiliaries or ligands. For instance, further functionalization of the piperidine ring could introduce coordinating atoms (e.g., nitrogen, phosphorus, oxygen) that can bind to a metal catalyst. The steric bulk of the isopropyl group could play a crucial role in defining the chiral pocket of the catalyst, thereby influencing the enantioselectivity of the catalyzed reaction.

Despite this theoretical potential, there is currently no published research demonstrating the application of chiral this compound or its derivatives as scaffolds or ligands in asymmetric catalysis. The development and evaluation of such catalytic systems represent an open area for future investigation.

Role in the Development of Novel Synthetic Reagents and Methodologies

The development of novel reagents and synthetic methods is crucial for advancing the field of organic chemistry. Piperidine derivatives have been utilized in various capacities, for example, as bases or as reagents that facilitate specific chemical transformations. A notable example is the use of 4-methylpiperidine (B120128) as an alternative to piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis. scielo.org.mxresearchgate.netnih.gov This application highlights how subtle structural modifications to the piperidine ring can lead to reagents with improved properties.

In the case of this compound, its basicity and steric properties could be harnessed in the development of new non-nucleophilic bases or reagents for specific synthetic transformations. The combination of the N-isopropyl and C4-methyl groups might offer unique selectivity in certain reactions compared to other substituted piperidines.

However, as with the previously discussed applications, the scientific literature does not currently contain reports on the development of novel synthetic reagents or methodologies based on the this compound structure. The exploration of this compound's reactivity and its potential to enable new chemical transformations is a task for future research endeavors.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

The synthesis of piperidine (B6355638) frameworks is a cornerstone of modern organic chemistry, with significant efforts directed towards developing more efficient, selective, and environmentally benign methodologies. ajchem-a.comnih.gov Future research on 1-Isopropyl-4-methylpiperidine will likely focus on moving beyond traditional multi-step procedures to more elegant and sustainable synthetic strategies.

Unconventional approaches such as "borrowing hydrogen" or "hydrogen autotransfer" reactions, which utilize alcohols as alkylating agents with water as the only byproduct, represent a green alternative for the N-isopropylation step. mdpi.comnih.gov These methods, often catalyzed by ruthenium or iridium complexes, offer high atom economy under milder conditions compared to classical methods using alkyl halides. nih.gov Other promising avenues include palladium-catalyzed N-alkylation reactions which can also utilize alcohols in the absence of additives. mdpi.com

Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, offer a rapid and efficient route to highly substituted piperidines. tandfonline.comnih.gov Designing an MCR to construct the this compound scaffold would significantly streamline its synthesis. Catalytic systems for these transformations are also evolving, with a focus on non-toxic, earth-abundant metals and organocatalysts to enhance sustainability. ajchem-a.comnih.gov

| Synthetic Pathway | Key Features | Potential Sustainability Advantages | References |

|---|---|---|---|

| Reductive Amination | Reaction of 4-methylpiperidine (B120128) with acetone (B3395972) followed by reduction. | Well-established, versatile. | dtic.mil |

| "Borrowing Hydrogen" Catalysis | Direct N-alkylation using isopropanol. | High atom economy, water as the only byproduct. | mdpi.comnih.gov |

| Palladium-Catalyzed N-Alkylation | Uses alcohols as alkylating agents with palladium nanoparticle catalysts. | Avoids potentially mutagenic alkylating reagents. | mdpi.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis from simple precursors. | Reduced waste, time, and energy consumption. | tandfonline.comnih.gov |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, particularly in the realm of computer-aided drug design (CADD) and materials science. nih.govmdpi.com For a compound like this compound, these computational tools offer powerful capabilities for predicting its physicochemical and biological properties, as well as for designing novel derivatives with tailored functionalities.

| AI/ML Application | Description | Potential Impact | References |

|---|---|---|---|

| Property Prediction (QSAR) | Predicting physicochemical properties, biological activity, and toxicity from molecular structure. | Accelerates compound screening and prioritization. | mdpi.comatomwise.com |

| Generative Modeling | Designing novel derivatives with optimized properties. | Facilitates the discovery of new leads for drug discovery or materials science. | simulations-plus.comfrontiersin.org |

| Reaction Prediction | Predicting optimal synthetic routes and reaction conditions. | Improves the efficiency and sustainability of chemical synthesis. | skoltech.ru |

| Binding Affinity Prediction | Predicting the interaction strength between the compound and a biological target. | Crucial for structure-based drug design. | nih.gov |

Development of Advanced Analytical Techniques for In Situ Monitoring

Understanding and optimizing the synthesis of this compound can be greatly enhanced by the use of advanced analytical techniques that allow for real-time, in situ monitoring of chemical reactions. mt.com These process analytical technologies (PAT) provide continuous data on reaction kinetics, the formation of intermediates, and product yield, enabling a deeper understanding of the reaction mechanism and facilitating rapid process optimization. spectroscopyonline.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for in situ monitoring. mt.comacs.org By inserting a probe directly into the reaction vessel, these techniques can track changes in the concentration of reactants, intermediates, and products over time without the need for sampling. spectroscopyonline.com For the synthesis of this compound, for instance, one could monitor the disappearance of the N-H bond of the 4-methylpiperidine precursor and the appearance of new bands corresponding to the final product.

The data gathered from in situ monitoring can be used to build accurate kinetic models of the reaction. nih.gov This information is invaluable for identifying rate-determining steps, understanding the influence of various parameters (e.g., temperature, catalyst loading), and ensuring reaction robustness for scale-up. mt.com

Role of this compound in Emerging Fields of Chemical Science

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active natural products. researchgate.netajchem-a.comnih.gov The specific substitution pattern of this compound—a tertiary amine with a small N-alkyl group and a methyl group on the ring—suggests potential applications in several emerging areas.

Beyond pharmaceuticals, functionalized piperidines are gaining attention in materials science. Their incorporation into polymer structures can influence the material's physical and chemical properties. For instance, 4-methylpiperidine has been investigated as a reagent in solid-phase peptide synthesis, suggesting that its derivatives could play a role in the development of novel biomaterials. scielo.org.mxresearchgate.net The unique steric and electronic properties of this compound could be harnessed to create new catalysts, ligands for metal complexes, or functional organic materials with tailored characteristics.

Q & A

Q. What are the optimal synthetic routes for 1-Isopropyl-4-methylpiperidine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves reductive amination or alkylation of piperidine precursors. For systematic optimization, factorial design experiments are recommended to evaluate variables such as temperature, catalyst loading (e.g., palladium or nickel-based catalysts), and solvent polarity. For example, a 2^3 factorial design can assess interactions between these variables to maximize yield while minimizing side products like oxidized piperidinium salts . Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC), with purification achieved through recrystallization or column chromatography.

Q. How do modern analytical techniques (e.g., NMR, HPLC-MS) validate the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm structural integrity by identifying characteristic peaks (e.g., methyl groups at δ 1.0–1.2 ppm, isopropyl protons at δ 2.3–2.6 ppm) and verifying the absence of impurities.

- HPLC-MS : High-resolution mass spectrometry (HRMS) quantifies purity (>95%) and detects trace byproducts (e.g., substituted piperidines or oxidized derivatives).

- Reference Standards : Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures alignment with published spectral data .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in the reactivity of this compound?

Methodological Answer: Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects or steric hindrance). To address this:

- Multiscale Modeling : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to account for solvation and conformational flexibility.

- Experimental Validation : Use kinetic isotope effects (KIEs) or isotopic labeling to probe reaction mechanisms. For example, deuterated analogs can clarify whether hydrogen abstraction or nucleophilic substitution dominates in alkylation reactions .

Q. How can in vitro and in silico models be integrated to study the pharmacological mechanisms of piperidine derivatives like this compound?

Methodological Answer:

- In Silico Docking : Use software like AutoDock or Schrödinger to predict binding affinities for targets such as acetylcholine receptors or histamine receptors.

- In Vitro Assays : Validate predictions via radioligand binding assays or functional cAMP assays. For example, competitive binding studies with this compound and known antagonists (e.g., atropine) can quantify receptor modulation .

- Data Integration : Apply machine learning to correlate structural features (e.g., substituent bulkiness) with activity profiles, enabling rational design of analogs with enhanced selectivity .

Q. What protocols address discrepancies in toxicity data for this compound during preclinical research?

Methodological Answer:

- Standardized Testing : Follow OECD guidelines for acute toxicity (e.g., OECD 423 for oral toxicity) and compare results across multiple models (e.g., zebrafish embryos vs. rodent LD50 assays).

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., N-oxides) that may explain interspecies variability.

- Safety Data Sheets (SDS) : Cross-reference with hazard classifications from SynQuest or Key Organics, which provide GHS-compliant data on skin/eye irritation thresholds and respiratory risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.